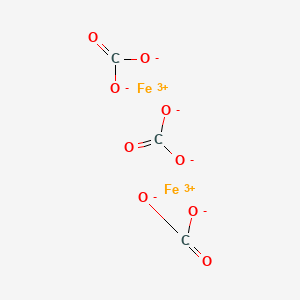
Iron carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron carbonate, also known as ferrous carbonate, is a chemical compound with the formula FeCO₃. It naturally occurs as the mineral siderite and is characterized by its green-brown color. This compound consists of iron(II) cations (Fe²⁺) and carbonate anions (CO₃²⁻) and is known for its low solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron carbonate can be synthesized through the reaction of iron(II) chloride with sodium carbonate: [ \text{FeCl}_2 + \text{Na}_2\text{CO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaCl} ] Alternatively, it can be prepared by reacting iron(II) perchlorate with sodium bicarbonate, which releases carbon dioxide: [ \text{Fe(ClO}_4)_2 + 2 \text{NaHCO}_3 \rightarrow \text{FeCO}_3 + 2 \text{NaClO}_4 + \text{CO}_2 + \text{H}_2\text{O} ] Care must be taken to exclude oxygen from the solutions to prevent the oxidation of Fe²⁺ to Fe³⁺ .
Industrial Production Methods: In industrial settings, this compound forms directly on steel or iron surfaces exposed to carbon dioxide solutions, creating an “this compound” scale: [ \text{Fe} + \text{CO}_2 + \text{H}_2\text{O} \rightarrow \text{FeCO}_3 + \text{H}_2 ]
Chemical Reactions Analysis
Types of Reactions: Iron carbonate undergoes several types of reactions, including:
Oxidation: this compound can oxidize to form iron(III) oxide and carbon dioxide.
Reaction with Acids: It reacts with acids to form iron(II) salts, water, and carbon dioxide: [ \text{H}_2\text{SO}_4 + \text{FeCO}_3 \rightarrow \text{FeSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]
Common Reagents and Conditions:
Oxidation: Requires exposure to oxygen.
Acid Reactions: Typically involves dilute acids like sulfuric acid.
Major Products:
Oxidation: Iron(III) oxide and carbon dioxide.
Acid Reactions: Iron(II) sulfate, water, and carbon dioxide
Scientific Research Applications
Iron carbonate has diverse applications in scientific research:
Chemistry: Used as a precursor for various iron compounds and in the study of geochemical processes.
Biology: Investigated for its role in biological iron cycling and its potential use in treating iron-deficiency anemia.
Medicine: Employed as an iron supplement, though it has poor bioavailability compared to other iron compounds.
Industry: Utilized in the production of ferrites for electronics and as a pigment in ceramics and paints
Mechanism of Action
Iron carbonate exerts its effects primarily through its iron content. In biological systems, iron is essential for oxygen transport and cellular respiration. This compound releases Fe²⁺ ions, which are incorporated into hemoglobin and other iron-containing enzymes. The molecular targets include erythroid precursor cells, where iron is incorporated into hemoglobin as the cells mature into red blood cells .
Comparison with Similar Compounds
Iron(III) Carbonate (Fe₂(CO₃)₃): Unlike iron(II) carbonate, iron(III) carbonate is unstable and decomposes to iron(III) oxide and carbon dioxide.
Copper(II) Carbonate (CuCO₃): Similar in structure but contains copper instead of iron.
Zinc Carbonate (ZnCO₃): Another carbonate compound with zinc as the central metal ion.
Uniqueness: Iron carbonate is unique due to its specific applications in the iron and steel industry, its role in geochemical processes, and its use as an iron supplement despite its poor bioavailability .
Properties
CAS No. |
26273-46-1 |
|---|---|
Molecular Formula |
C3Fe2O9 |
Molecular Weight |
291.72 g/mol |
IUPAC Name |
iron(3+);tricarbonate |
InChI |
InChI=1S/3CH2O3.2Fe/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 |
InChI Key |
YPJCVYYCWSFGRM-UHFFFAOYSA-H |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















